molecular formula C15H16O2 B11882302 4-Butoxy-1-naphthaldehyde

4-Butoxy-1-naphthaldehyde

Cat. No.: B11882302
M. Wt: 228.29 g/mol
InChI Key: GXTSCMOHAMSSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-1-naphthaldehyde is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthaldehyde, where a butoxy group is attached to the fourth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-1-naphthaldehyde typically involves the formylation of 4-butoxynaphthalene. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled conditions to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The butoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the butoxy group under appropriate conditions.

Major Products:

    Oxidation: 4-Butoxy-1-naphthoic acid.

    Reduction: 4-Butoxy-1-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Butoxy-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Butoxy-1-naphthaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, its butoxy group can undergo hydrolysis, leading to the formation of butanol and the corresponding naphthaldehyde.

Comparison with Similar Compounds

    4-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxy group instead of a butoxy group.

    4-Methoxy-1-naphthaldehyde: Contains a methoxy group instead of a butoxy group.

Comparison:

    4-Butoxy-1-naphthaldehyde: is unique due to the presence of the butoxy group, which imparts different solubility and reactivity compared to its hydroxy and methoxy analogs. The butoxy group makes the compound more hydrophobic and can influence its interaction with other molecules.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-butoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C15H16O2/c1-2-3-10-17-15-9-8-12(11-16)13-6-4-5-7-14(13)15/h4-9,11H,2-3,10H2,1H3

InChI Key

GXTSCMOHAMSSNP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.